molecular formula C10H9F4NO2S B2389408 6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411220-96-5

6-(Trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No.: B2389408
CAS No.: 2411220-96-5
M. Wt: 283.24
InChI Key: HXFNYPSRJBJEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoromethyl group is a functional group that has the formula -CF3 . Compounds with this group are a subclass of the organofluorines . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .


Synthesis Analysis

Achieving selective fluorination is still a huge challenge under mild conditions . Various methods exist to introduce this functionality . Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The phosphoryl group, PO3 –, is the dynamic structural unit in the biological chemistry of phosphorus . Its transfer from a donor to an acceptor atom is at the core of a great majority of enzyme-catalyzed reactions involving phosphate esters, anhydrides, amidates, and phosphorothioates .


Chemical Reactions Analysis

Fluoroalkylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group into organic molecules .


Physical and Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Moreover, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .

Mechanism of Action

The reaction mechanism of electrophilic trifluoromethylations has been described as controversial with polar substitution or single electron transfer as likely candidates .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) Acute oral toxicity Skin Corrosion/Irritation Serious Eye Damage/Eye Irritation Specific target organ toxicity (single exposure) Target Organs - Respiratory system .

Future Directions

The selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent may be achieved by base-promoted elimination to form a difluoro-p-quinomethide which is trapped by an intramolecular nucleophile . High yields are obtained when the nucleophilic trap entails the conformationally favoured cyclisation of an aminoisobutyric acid (Aib) derivative .

Properties

IUPAC Name

6-(trifluoromethyl)-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2S/c11-10(12,13)9-2-1-8-6-15(18(14,16)17)4-3-7(8)5-9/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFNYPSRJBJEJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)C(F)(F)F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.